1-(2-(2-Butoxyethoxy)-2-(2,4-dichlorophenyl)ethenyl)-1H-imidazole nitrate
Description
1-(2-(2-Butoxyethoxy)-2-(2,4-dichlorophenyl)ethenyl)-1H-imidazole nitrate is a synthetic imidazole derivative with structural similarities to clinically used azole antifungals. Its molecular structure includes a 2,4-dichlorophenyl group, an ethenyl linker substituted with a 2-butoxyethoxy chain, and an imidazole ring nitrated at the 1-position ().
Properties
CAS No. |
83621-08-3 |
|---|---|
Molecular Formula |
C17H21Cl2N3O5 |
Molecular Weight |
418.3 g/mol |
IUPAC Name |
1-[(Z)-2-(2-butoxyethoxy)-2-(2,4-dichlorophenyl)ethenyl]imidazole;nitric acid |
InChI |
InChI=1S/C17H20Cl2N2O2.HNO3/c1-2-3-8-22-9-10-23-17(12-21-7-6-20-13-21)15-5-4-14(18)11-16(15)19;2-1(3)4/h4-7,11-13H,2-3,8-10H2,1H3;(H,2,3,4)/b17-12-; |
InChI Key |
HDYMYODDCXLSHF-HBPAQXCTSA-N |
Isomeric SMILES |
CCCCOCCO/C(=C\N1C=CN=C1)/C2=C(C=C(C=C2)Cl)Cl.[N+](=O)(O)[O-] |
Canonical SMILES |
CCCCOCCOC(=CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Butoxyethoxy)-2-(2,4-dichlorophenyl)ethenyl)-1H-imidazole nitrate typically involves multi-step organic reactions. The starting materials often include 2,4-dichlorophenyl derivatives and imidazole. The reaction conditions may involve:
Solvents: Common solvents like dichloromethane, ethanol, or acetonitrile.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Controlled temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-Butoxyethoxy)-2-(2,4-dichlorophenyl)ethenyl)-1H-imidazole nitrate can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(2-Butoxyethoxy)-2-(2,4-dichlorophenyl)ethenyl)-1H-imidazole nitrate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate biological pathways.
Pathways: Involvement in signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound shares a core imidazole-nitrate pharmacophore with established antifungals but differs in substituent groups. Key comparisons include:
*Estimated based on structural analogs.
Key Observations :
- The butoxyethoxy chain in the target compound introduces greater flexibility and hydrophobicity compared to miconazole’s rigid dichlorobenzyloxy group. This may enhance tissue retention but reduce aqueous solubility .
- Sertaconazole ’s benzo[b]thiophene moiety improves antifungal potency against resistant strains, a feature absent in the target compound .
Antifungal Activity and Mechanism
- Miconazole Nitrate: Exhibits broad-spectrum activity against Candida spp.
- Target Compound : While direct MIC data are unavailable, its structural similarity suggests comparable activity. The butoxyethoxy group may prolong local action by slowing metabolic clearance .
- Sertaconazole Nitrate : Demonstrates superior activity against Trichophyton rubrum (MIC₉₀: 0.5 µg/mL) due to enhanced membrane interaction from the thiophene group .
Pharmacokinetic and Formulation Considerations
- Miconazole Nitrate: Formulated as creams, powders, and vaginal suppositories. Limited to topical use due to systemic toxicity risks .
- Econazole Nitrate : Similar formulation profile but with marginally better absorption in keratinized tissues .
- Target Compound: The butoxyethoxy chain could support sustained-release gel or nanoparticle formulations (analogous to miconazole-loaded SLNs ), though stability studies are lacking.
Biological Activity
1-(2-(2-Butoxyethoxy)-2-(2,4-dichlorophenyl)ethenyl)-1H-imidazole nitrate is a compound that exhibits significant biological activity, particularly in the fields of pharmacology and toxicology. This compound features an imidazole ring, which is known for its diverse biological properties, including antimicrobial, antifungal, and anti-inflammatory activities. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H20Cl2N2O4
- Molecular Weight : 397.27 g/mol
- CAS Number : 65520-46-9
The presence of the imidazole moiety contributes to its amphoteric nature, allowing it to interact with various biological targets.
Antimicrobial Activity
Research indicates that compounds containing imidazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that similar imidazole derivatives demonstrate efficacy against a range of pathogens, including bacteria and fungi. The specific compound has been tested against various strains, revealing its potential as an antibacterial agent.
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound Name | Target Organism | Activity | Reference |
|---|---|---|---|
| Miconazole | Candida albicans | Effective | |
| Clotrimazole | Trichophyton rubrum | Effective | |
| 1H-Imidazole | Staphylococcus aureus (MRSA) | Moderate |
Antifungal Activity
The compound has shown promising antifungal activity in laboratory settings. Studies involving structurally similar imidazoles indicate that modifications to the side chains can enhance antifungal potency. The presence of the dichlorophenyl group is particularly noteworthy for its contribution to increased bioactivity.
Case Study: Antifungal Efficacy
In a study conducted by Waghmare et al., various imidazole derivatives were synthesized and evaluated for their antifungal activity against common fungal pathogens. The results indicated that compounds with similar structural characteristics to this compound exhibited significant antifungal effects, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents like fluconazole .
Anti-inflammatory Activity
Imidazole derivatives are also known for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines suggests potential therapeutic applications in treating inflammatory diseases. A study highlighted that similar compounds could reduce inflammation markers in vitro, indicating a pathway for further exploration in clinical settings.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The imidazole ring may interact with enzyme active sites, inhibiting their function.
- Membrane Disruption : The hydrophobic tail (butoxyethoxy group) may facilitate membrane penetration, leading to cell lysis in microbial cells.
- Receptor Modulation : Potential modulation of specific receptors involved in inflammatory pathways could explain its anti-inflammatory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
